

# Zorifertinib Hydrochloride: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zorifertinib hydrochloride

Cat. No.: B1652896 Get Quote

## Introduction

**Zorifertinib hydrochloride**, also known as AZD3759, is a potent, orally active, and central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to treat non-small cell lung cancer (NSCLC) with EGFR mutations, particularly in patients with CNS metastases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of **Zorifertinib hydrochloride**, intended for researchers, scientists, and drug development professionals.

#### **Chemical Structure and Identifiers**

**Zorifertinib hydrochloride** is the hydrochloride salt of Zorifertinib. Its chemical structure is characterized by a quinazoline core, which is a common feature in many EGFR inhibitors.

Table 1: Chemical Identifiers of Zorifertinib Hydrochloride



| Identifier        | Value                                                                                                                                                                                           |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | [4-(3-chloro-2-fluoroanilino)-7-<br>methoxyquinazolin-6-yl] (2R)-2,4-<br>dimethylpiperazine-1-<br>carboxylate;hydrochloride[5]                                                                  |  |
| CAS Number        | 1626387-81-2[5]                                                                                                                                                                                 |  |
| Molecular Formula | C22H24Cl2FN5O3[5]                                                                                                                                                                               |  |
| Molecular Weight  | 496.4 g/mol [5]                                                                                                                                                                                 |  |
| SMILES            | C[C@@H]1CN(C)CCN1C(=O)Oc2cc3c(cc2OC) ncnc3Nc4cccc(c4F)Cl.Cl[6]                                                                                                                                  |  |
| InChI             | InChI=1S/C22H23CIFN5O3.CIH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1[6] |  |
| InChlKey          | IFVBAZHARMVMRV-BTQNPOSSSA-N[6]                                                                                                                                                                  |  |

## **Physicochemical Properties**

The physicochemical properties of **Zorifertinib hydrochloride** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Zorifertinib



| Property                        | Value                        | Source        |
|---------------------------------|------------------------------|---------------|
| XLogP3                          | 4.1                          | Calculated[7] |
| Topological Polar Surface Area  | 79.8 Ų                       | Calculated[7] |
| Hydrogen Bond Donor Count       | 1                            | Calculated[7] |
| Hydrogen Bond Acceptor<br>Count | 8                            | Calculated[7] |
| Rotatable Bond Count            | 5                            | Calculated[7] |
| Solubility                      | DMSO: ≥ 50 mg/mL (108.72 mM) | [4]           |
| Water: Insoluble                | [4]                          |               |
| рКа                             | Data not publicly available  | -             |
| Melting Point                   | Data not publicly available  | -             |

#### **Mechanism of Action**

Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[8] It exerts its therapeutic effect by binding to the ATP-binding site of both wild-type and mutated forms of the EGFR, including the common activating mutations exon 19 deletion (exon 19Del) and L858R substitution in exon 21.[1][2] This inhibition blocks the downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.[6]

## **EGFR Signaling Pathway Inhibition**

The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which promote cell growth, proliferation, and survival. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation.



Zorifertinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signaling cascades, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

**Caption:** Zorifertinib inhibits the EGFR signaling pathway.

#### **Pharmacokinetics**

A key feature of Zorifertinib is its ability to effectively cross the blood-brain barrier (BBB), making it a promising treatment for NSCLC patients with CNS metastases.[8] It is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which are major contributors to the low CNS penetration of many other drugs.[8]

Table 3: Pharmacokinetic Parameters of Zorifertinib

| Parameter                                              | Species | Value              |
|--------------------------------------------------------|---------|--------------------|
| Oral Bioavailability                                   | Dog     | 90%[4]             |
| Elimination Half-life (t <sub>1</sub> / <sub>2</sub> ) | Dog     | 6.2 hours[4]       |
| Time to Maximum  Concentration (T <sub>max</sub> )     | Dog     | 0.5 - 1.5 hours[4] |
| Maximum Concentration (C <sub>max</sub> )              | Dog     | 698 nM[4]          |

## **Clinical Efficacy**

The clinical efficacy of Zorifertinib has been evaluated in the phase 3 EVEREST trial (NCT03653546), a study focusing on treatment-naive NSCLC patients with EGFR mutations and CNS metastases.[9]

Table 4: Clinical Efficacy Data from the EVEREST Trial



| Endpoint                                     | Zorifertinib<br>(n=220) | Control (First-<br>generation<br>EGFR-TKI)<br>(n=219) | Hazard Ratio<br>(95% CI) | p-value    |
|----------------------------------------------|-------------------------|-------------------------------------------------------|--------------------------|------------|
| Median<br>Progression-Free<br>Survival (PFS) | 9.6 months              | 6.9 months                                            | 0.719 (0.580 -<br>0.893) | 0.0024[9]  |
| Intracranial PFS                             | 17.9 months             | Not Reported                                          | Not Reported             | 0.0018[10] |
| Objective<br>Response Rate<br>(ORR)          | 68.6%                   | 58.4%                                                 | -                        | 0.027[3]   |

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analytical characterization of **Zorifertinib hydrochloride** are not fully available in the public domain. However, based on published literature, the general methodologies for key biological assays are described below.

### Synthesis of Zorifertinib Hydrochloride

A detailed, step-by-step synthesis protocol for **Zorifertinib hydrochloride** is not publicly available. However, a publication in the Journal of Medicinal Chemistry describes the discovery of Zorifertinib (referred to as compound 1m).[9] The synthesis would generally involve the coupling of a substituted quinazoline core with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride, followed by conversion to the hydrochloride salt.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zorifertinib Wikipedia [en.wikipedia.org]
- 4. onclive.com [onclive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Journal of Medicinal Chemistry Figshare [acs.figshare.com]
- 7. frontiersin.org [frontiersin.org]
- 8. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Zorifertinib Hydrochloride: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1652896#chemical-structure-and-properties-of-zorifertinib-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com